Citreamicin epsilon

説明

Historical Context of Discovery

Citreamicin epsilon, along with its counterpart citreamicin delta, was first brought to light as a new xanthone (B1684191) antibiotic with powerful activity against Gram-positive pathogens. nih.gov This discovery was significant due to its effectiveness against multidrug-resistant Staphylococcus aureus (MDRSA). nih.gov The initial isolation of these compounds involved ethyl acetate (B1210297) extracts which were then purified using techniques such as countercurrent chromatography and reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net The structural elucidation of this compound was achieved primarily through the use of nuclear magnetic resonance (NMR) and mass spectroscopy. nih.govresearchgate.net

Chemical Classification within Natural Products

This compound belongs to a class of naturally occurring compounds known as polycyclic xanthones. frontiersin.orgnih.gov These are a growing group of highly oxygenated aromatic polyketides. frontiersin.org

Xanthone Antibiotics

This compound is classified as a xanthone antibiotic. nih.gov Xanthones are a class of organic compounds with a specific tricyclic ring structure. The citreamicin family, including epsilon, shares a common seven-ring system. nih.gov This structural complexity can make the precise determination of their individual structures challenging. nih.gov

Polyketide Origin and Structural Features

The biosynthesis of this compound originates from a polyketide pathway. frontiersin.orgnaturalproducts.net Polyketides are a large and diverse group of secondary metabolites produced by various organisms, including bacteria and fungi. wikipedia.org They are synthesized by polyketide synthases (PKSs) through the stepwise condensation of small carboxylic acid units. wikipedia.org In the case of this compound, it is considered a polycyclic aromatic polyketide. naturalproducts.net The biosynthesis pathway in Streptomyces caelestis involves a type II polyketide synthase. rsc.orgnih.gov

Producing Microorganisms: Academic Isolation and Characterization

The production of this compound has been attributed to specific species of Streptomyces, a genus of bacteria known for producing a wide array of secondary metabolites. nih.gov

Streptomyces vinaceus

This compound has been isolated from Streptomyces vinaceus. nih.govnaturalproducts.netnih.gov The compounds were obtained from ethyl acetate extracts of this bacterium. nih.govresearchgate.net Streptomyces vinaceus is also known to produce other bioactive compounds such as vitamin B12, viomycin, and amicetin. wikipedia.org

Streptomyces caelestis

Streptomyces caelestis is another microorganism identified as a producer of this compound. naturalproducts.netrsc.orgnih.gov Bioassay-guided fractionation of extracts from the liquid fermentation of Streptomyces caelestis led to the isolation of this compound. rsc.orgnih.gov This species has been isolated from soil and is known to produce a variety of other citreamicins and related compounds. wikipedia.org Genome analysis of S. caelestis has been used to elucidate the biosynthetic pathway of citreamicins, identifying a large gene cluster responsible for their production. rsc.orgnih.gov

Table of Compound Properties: this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H25NO11 |

| Class | Xanthone Antibiotic, Polyketide |

| Producing Organisms | Streptomyces vinaceus, Streptomyces caelestis |

Table of Mentioned Compounds

| Compound Name |

|---|

| Amicetin |

| Citreamicin delta |

| This compound |

| Viomycin |

Research Significance in Antimicrobial Compound Discovery

This compound is a member of the polycyclic xanthone family of antibiotics, which has garnered attention in the scientific community for its potent antibacterial properties. nih.govontosight.ai The discovery and study of this compound are significant in the ongoing search for new antimicrobial agents, particularly those effective against multidrug-resistant pathogens. acs.orgmdpi.com

The citreamicins are a class of antibiotics originally isolated from Micromonospora citrea and later from Streptomyces species. nih.govresearchgate.net Specifically, this compound, along with its counterpart citreamicin delta, was discovered in the ethyl acetate extracts of Streptomyces vinaceus. acs.orgnih.gov These compounds are noted for their strong activity against a range of Gram-positive bacteria. acs.org The genus Streptomyces is a well-known source of a vast number of antibiotics, accounting for approximately 80% of all microbial antibiotics with therapeutic and agricultural applications. frontiersin.org

The research into this compound is particularly relevant due to the rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). researchgate.netresearchgate.net The citreamicin family, including epsilon, has demonstrated effectiveness against these challenging pathogens. mdpi.comresearchgate.net

Detailed laboratory testing has quantified the potent in vitro activity of this compound. Its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a bacterium, has been determined for several key pathogens. For instance, this compound has shown exceptional activity against various strains of Staphylococcus aureus and Streptococcus pneumoniae, with MIC values often below 1 µg/mL. acs.orgnih.gov This level of potency is comparable to or, in some cases, superior to existing antibiotics used for Gram-positive infections. acs.org

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a selection of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Gram-Positive | <0.06 |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Gram-Positive | <0.06 |

| Staphylococcus aureus (Vancomycin-Intermediate) | Gram-Positive | <0.06 |

| Staphylococcus aureus (Linezolid-Resistant MRSA) | Gram-Positive | 0.12 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | Gram-Positive | 0.12 |

| Streptococcus pneumoniae (Penicillin-Resistant) | Gram-Positive | 0.25 |

| Streptococcus pneumoniae (Quinolone-Resistant) | Gram-Positive | 0.25 |

| Moraxella catarrhalis | Gram-Negative | 0.5 |

| Haemophilus influenzae | Gram-Negative | >32 |

| Data sourced from the Journal of Natural Products. acs.org |

The data clearly indicates that while this compound is highly effective against Gram-positive bacteria, its activity against Gram-negative pathogens like Haemophilus influenzae is significantly lower. acs.org This specificity is a crucial finding for defining its potential spectrum of activity. The exploration of natural products like this compound from microbial sources remains a vital strategy in the discovery of novel scaffolds for antibiotic development. mdpi.com

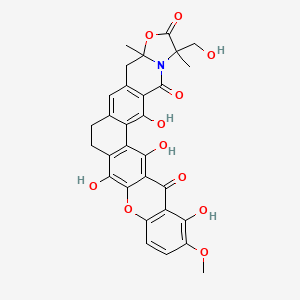

Structure

3D Structure

特性

分子式 |

C30H25NO11 |

|---|---|

分子量 |

575.5 g/mol |

IUPAC名 |

3,18,25,29-tetrahydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,18,21(26),22,24,28-nonaene-5,8,27-trione |

InChI |

InChI=1S/C30H25NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h6-8,32-36H,4-5,9-10H2,1-3H3 |

InChIキー |

FJAZFAHKUIAABK-UHFFFAOYSA-N |

正規SMILES |

CC12CC3=C(C(=C4C(=C3)CCC5=C4C(=C6C(=C5O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)O)C(=O)N1C(C(=O)O2)(C)CO |

同義語 |

citreamicin epsilon |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymology of Citreamicin Epsilon

The Foundation: Polyketide Biosynthesis

The core scaffold of citreamicin epsilon originates from a single polyketide chain, a hallmark of type II PKS pathways. nih.gov Isotope-labeling experiments have confirmed that the antibiotic is derived from a polyketide precursor. rsc.orgresearchgate.net This initial polyketide chain is assembled by a type II polyketide synthase, which is responsible for creating the long polyacetate chain that will ultimately fold and cyclize to form the characteristic angular hexacyclic framework of polycyclic xanthones. nih.gov

The Master Builders: Polyketide Synthase (PKS) Systems

The biosynthesis of this compound relies on a type II PKS system. These systems are multi-enzyme complexes that work in an iterative fashion to construct the polyketide chain from simple acyl-CoA precursors. bris.ac.ukmdpi.com The minimal PKS gene set typically includes genes encoding a ketosynthase α (KSα), a ketosynthase β/chain length factor (KSβ), and an acyl carrier protein (ACP). researchgate.net

Type II PKS systems are responsible for the biosynthesis of a vast array of aromatic polyketides. bris.ac.ukmdpi.com The core of this system, often referred to as the minimal PKS, consists of the KSα, KSβ, and ACP. researchgate.net The KSβ subunit is particularly important as it has been shown to be a robust phylogenetic marker that can predict not only the general class of the polyketide but also many of the tailoring details encoded within the gene cluster. acs.orgnih.gov

The process begins with the loading of a starter unit onto the ACP, which is then transferred to the KSα. The ACP is subsequently reloaded with an extender unit, typically malonyl-CoA. A Claisen-like condensation reaction, catalyzed by the KSα/KSβ heterodimer, then extends the polyketide chain. This iterative process continues until a chain of a specific length is synthesized. mdpi.com

The specificity of the protein-protein interactions within the PKS multi-enzyme complex is crucial for the correct assembly of the polyketide chain. plos.org Short, conserved docking domains at the N- and C-termini of the PKS proteins mediate these interactions, ensuring the correct order of enzyme action. plos.org Computational analyses have revealed a hierarchical code for these interactions, with PKS docking domains having evolved into distinct, mutually non-interacting classes. plos.org This modularity and the potential for domain shuffling have been key drivers in the evolution of diverse PKS pathways. plos.org

Classification and Mechanistic Roles of PKS Subtypes

A Unique Twist: Xanthone (B1684191) Biosynthesis

A key and unique feature in the biosynthesis of citreamicin is the rearrangement of the polyketide backbone to form the characteristic xanthone structure. rsc.orgresearchgate.net This process is distinct from other known xanthone biosynthetic mechanisms. rsc.org In many polycyclic xanthone pathways, a crucial step involves a Baeyer-Villiger oxidation catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, which leads to the formation of the xanthene core. researchgate.netacs.org For instance, in the biosynthesis of arixanthomycin, the hexacyclic naphthaxanthone core is proposed to arise from a pradimicin-type anthraquinone (B42736) intermediate via a Baeyer-Villiger oxidation. acs.orgnih.gov A similar enzymatic strategy is likely employed in the formation of the this compound xanthone core.

The Catalytic Players: Enzymatic Activities in this compound Production

The biosynthesis of this compound involves a suite of enzymatic activities beyond the core PKS. A 48 kb gene cluster associated with citreamicin production in Streptomyces caelestis was found to encode not only type II polyketide synthases but also a variety of unique polyketide tailoring enzymes. researchgate.net These tailoring enzymes are responsible for the specific oxidations, cyclizations, and rearrangements that transform the initial polyketide chain into the final complex structure of this compound. mdpi.com

A multifunctional monooxygenase, XanO4, has been identified in xantholipin (B1246157) biosynthesis as being responsible for xanthone formation through a cryptic demethoxylation. nih.govacs.org It is plausible that a homologous enzyme plays a similar critical role in the this compound pathway. The gene cluster for the related antibiotic FD-594, for example, contains numerous genes for oxygenases and reductases that are essential for the later steps of biosynthesis. researchgate.net

Tracing the Path: Investigation of Biosynthetic Intermediates and Precursors

The study of biosynthetic pathways often relies on the identification of intermediates and precursors. Feeding experiments using 13C- and 18O-labelled precursors with Micromonospora citrea cultures have been instrumental in elucidating the polyketide origin of citreamicin. rsc.orgresearchgate.net The analysis of the resulting labeled antibiotic by 13C-NMR spectroscopy revealed a pattern consistent with a polyketide that undergoes a unique rearrangement to form the xanthone core. rsc.orgresearchgate.net

Molecular Mechanisms of Action of Citreamicin Epsilon

Eukaryotic Cellular Responses: Apoptosis Induction

Citreamicin epsilon has been identified as a potent inducer of apoptosis, or programmed cell death, in eukaryotic cells. researchgate.net This process is crucial for understanding its potential as an antitumor agent. The apoptotic effects of its two diastereomers, citreamicin ε A and B, have been observed in PtK2 cells, with IC50 (half-maximal inhibitory concentration) values of 0.086 and 0.025 μM, respectively. frontiersin.orgresearchgate.net

The apoptotic activity of this compound is mediated through a caspase-3-dependent pathway. researchgate.net Caspases are a family of cysteine proteases that play an essential role in executing the apoptotic process. qiagen.commdpi.com Apoptotic pathways, whether initiated by internal (intrinsic) or external (extrinsic) signals, often converge on the activation of caspase-3, an executioner caspase responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis. qiagen.commdpi.comnih.gov

The induction of apoptosis by this compound is closely linked to the generation of Reactive Oxygen Species (ROS). researchgate.net ROS are highly reactive chemical species formed from oxygen, such as superoxide (B77818) and hydrogen peroxide. wikipedia.orgnih.gov While ROS are normal products of cellular metabolism, excessive levels can cause oxidative stress, leading to damage of cellular components like proteins, lipids, and DNA, and can trigger apoptotic pathways. wikipedia.orgresearchgate.net

Treatment of HeLa cells with citreamicin ε A leads to an increase in ROS levels. researchgate.net This overproduction of ROS is a key stimulus for both the intrinsic and extrinsic apoptotic pathways. researchgate.netresearchgate.net The generation of ROS can activate caspases and other factors involved in programmed cell death, suggesting that the oxidative stress induced by this compound is a primary trigger for its caspase-3-dependent apoptotic effects. researchgate.netnih.gov

Caspase-3 Dependent Apoptosis Pathway

Proteomic Analysis of Cellular Perturbations

Quantitative proteomic analysis using techniques like iTRAQ (isobaric tags for relative and absolute quantitation) has provided deeper insights into the cellular response to this compound. frontiersin.orgresearchgate.net This approach allows for the identification and quantification of proteins whose expression levels change upon treatment, revealing the molecular pathways that are perturbed. researchgate.net In a study on PtK2 cells treated with the diastereomers citreamicin ε A and B, a total of 1,079 proteins were identified and quantified. researchgate.net Of these, 103 proteins showed significant expression changes with citreamicin ε A treatment, and 94 proteins were altered by citreamicin ε B. researchgate.net

A key finding from the proteomic analysis is the differential activation of the nuclear factor κB (NF-κB) pathway by the two diastereomers of this compound. frontiersin.org The NF-κB pathway is a crucial signaling cascade that regulates immune responses, inflammation, and cell survival. frontiersin.orgnih.gov

The study revealed that the expression trends of proteins involved in the NF-κB pathway were opposite between the two treatments. frontiersin.orgresearchgate.net

Citreamicin ε A induced a rapid activation of the NF-κB pathway. frontiersin.org This rapid activation is thought to promote cell survival, potentially explaining the lower toxicity (higher IC50 value) of citreamicin ε A compared to its diastereomer. frontiersin.orgresearchgate.net

Citreamicin ε B treatment resulted in a delayed activation of the NF-κB pathway. frontiersin.org For instance, Western blot analysis showed that after 12 hours, the level of the p65 subunit of NF-κB increased by 30% with citreamicin ε A treatment but decreased with citreamicin ε B treatment. The p65 level only began to increase in cells treated with citreamicin ε B after 24 hours. frontiersin.org

This differential regulation of a key survival pathway provides a molecular basis for the observed difference in cytotoxicity between the two diastereomers. frontiersin.org

Table 1: Differential Effects of this compound Diastereomers on PtK2 Cells

| Feature | Citreamicin ε A | Citreamicin ε B |

|---|---|---|

| IC50 Value | 0.086 μM frontiersin.orgresearchgate.net | 0.025 μM frontiersin.orgresearchgate.net |

| NF-κB Pathway Activation | Rapid frontiersin.orgresearchgate.net | Delayed frontiersin.org |

| Relative Toxicity | Lower frontiersin.orgresearchgate.net | Higher frontiersin.orgresearchgate.net |

Antimicrobial Modalities against Gram-Positive Pathogens

This compound is a potent antibiotic with significant activity against Gram-positive bacteria. nih.gov This includes activity against challenging pathogens like multidrug-resistant Staphylococcus aureus (MDRSA). researchgate.netnih.gov

Research has demonstrated that this compound exhibits Minimum Inhibitory Concentration (MIC) values of less than 1 µg/mL against several resistant bacterial strains. researchgate.netnih.gov This level of potency highlights its potential as an effective antibacterial agent. The discovery of this compound, along with citreamicin delta, from extracts of Streptomyces vinaceus has provided new scaffolds for developing antibiotics to combat Gram-positive infections. nih.gov

Table 2: Antimicrobial Profile of this compound

| Target Pathogens | Activity Level | Source |

|---|---|---|

| Gram-Positive Bacteria | Potent nih.gov | Streptomyces vinaceus nih.gov |

Structure Activity Relationship Sar Studies of Citreamicin Epsilon and Analogues

Elucidation of Core Structural Features and Their Functional Importance

Citreamicin epsilon is a naturally occurring antibiotic discovered from the fermentation broth of Streptomyces species. researchgate.net Its complex architecture was determined primarily through the use of nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.netresearchgate.net

The fundamental scaffold of this compound is a polycyclic aromatic system characteristic of xanthone (B1684191) natural products. acs.org More specifically, it is built upon a pentangular architecture, a feature it shares with related compounds like the arixanthomycins, which possess a hexacyclic naphthaxanthone core. nih.gov This core is biosynthetically derived from long-chain polyacetate precursors, which undergo a series of enzymatic cyclizations and modifications. nih.govresearchgate.net A key biosynthetic step in forming the characteristic xanthone structure is a Baeyer-Villiger-type oxidation that reconfigures the polycyclic skeleton. nih.govresearchgate.net

The key structural components of this class of molecules, such as the arixanthomycins, are generally divisible into three main parts:

The Polycyclic Core: The rigid, planar aromatic core is the primary scaffold of the molecule. In citreamicins, this is a xanthone-based structure responsible for the fundamental biological properties. nih.govacs.org

Heterocyclic Rings: Many analogues in this family feature additional heterocyclic systems. For example, the related arixanthomycins contain an oxazolidine (B1195125) ring. nih.gov

This compound demonstrates potent activity against various Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). researchgate.netresearchgate.net This antibacterial action is intrinsically linked to its complex polycyclic structure, which allows it to interfere with essential cellular processes in these pathogens.

Impact of Directed Structural Modifications on Biological Activity

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity. Subtle changes in its stereochemistry can lead to significant differences in efficacy. This is clearly demonstrated by the existence of two diastereomers, citreamicin ε A and citreamicin ε B.

A quantitative proteomic analysis was performed to investigate the differing cytotoxic effects of these two diastereomers on rat kangaroo kidney epithelial (PtK2) cells. researchgate.net The study revealed that citreamicin ε B is significantly more potent than citreamicin ε A, with a more than threefold lower half-maximal inhibitory concentration (IC50). researchgate.net This finding underscores the critical importance of stereospecificity for the compound's cytotoxic mechanism. researchgate.net

| Compound | Cytotoxic Activity (IC50) in PtK2 cells |

|---|---|

| Citreamicin ε A | 0.086 µM researchgate.net |

| Citreamicin ε B | 0.025 µM researchgate.net |

Further SAR insights can be gained by comparing this compound to its close analogue, citreamicin delta, which was discovered from the same source. researchgate.net Both compounds exhibit potent activity against Gram-positive pathogens, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against several resistant strains. researchgate.net The structural variations between citreamicin delta and epsilon, though subtle, account for any differences in their specific activity spectra and potency. Similarly, the discovery of related compounds like neocitreamicins I and II, which also show activity against MRSA and vancomycin-resistant Enterococcus faecalis, expands the understanding of how modifications to the polycyclic xanthone scaffold affect antibacterial efficacy. researchgate.net

Design Principles for Improved Analogues

Based on studies of this compound and related compounds, several design principles can be inferred:

Preservation of the Core Scaffold: The pentangular xanthone core is fundamental to the biological activity of the citreamicin family. researchgate.netacs.org Any successful analogue design must retain this essential structural feature.

Stereochemistry is a Key Determinant of Potency: As shown by the different activities of citreamicin ε A and ε B, the precise spatial arrangement of substituents is critical. researchgate.net Future synthetic efforts must control stereochemistry to optimize for the most active conformation.

Modification of Peripheral Substituents: While the core is essential, modifications to attached moieties, such as heterocyclic rings or sugar groups, provide an avenue for fine-tuning activity. For other complex natural products, altering such groups has been shown to modulate properties like target binding and cell permeability. nih.govresearchgate.net This represents a promising strategy for creating improved citreamicin analogues.

Leveraging Biosynthetic Machinery: Understanding the biosynthetic gene cluster for citreamicins can enable the generation of novel analogues through genetic engineering and combinatorial biosynthesis. researchgate.netacs.org This approach allows for the creation of structural diversity that may be difficult to achieve through chemical synthesis alone.

Computational Approaches to SAR Analysis

Modern drug discovery heavily relies on computational methods to predict and analyze the relationship between a compound's structure and its biological activity. oncodesign-services.com These in silico techniques provide valuable insights that can accelerate the design and optimization of new drug candidates. nih.govnih.gov

For a complex molecule like this compound, several computational approaches are relevant:

Proteomic Analysis: As demonstrated in the study of citreamicin ε diastereomers, quantitative proteomics can reveal the molecular pathways affected by a compound. researchgate.net By identifying the proteins that are differentially expressed upon treatment, researchers can elucidate the mechanism of action and understand why one analogue is more potent than another. researchgate.net

Molecular Docking and Dynamics: These simulation techniques build three-dimensional models of a compound and its biological target (e.g., an enzyme or receptor). oncodesign-services.com Docking predicts the preferred binding orientation of the molecule in the target's active site, while molecular dynamics simulations can explore the stability and behavior of the ligand-protein complex over time. oncodesign-services.comrsc.org These methods can help explain the SAR data at an atomic level, for instance, by showing how a specific functional group forms a critical hydrogen bond with the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical and machine learning methods to build predictive models that correlate structural features of a series of compounds with their measured biological activity. oncodesign-services.com Once a reliable QSAR model is developed, it can be used to predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates. ebin.pub

While specific computational docking or QSAR studies focused solely on this compound are not widely published, the proteomic investigation of its diastereomers serves as a powerful example of how computational biology can unravel the functional consequences of subtle structural changes. researchgate.net

Chemical Synthesis and Derivative Development

Strategies for Total Synthesis of Citreamicin-Family Natural Products

The synthesis of the complex, polycyclic framework of citreamicins presents a formidable challenge. Research has primarily focused on the synthesis of the pentacyclic core of citreamicin η, a close structural relative of citreamicin epsilon. nih.govuspto.gov These studies provide a foundational blueprint for potential future total syntheses of other members of the citreamicin family.

A retrosynthetic analysis of the citreamicin core reveals several key challenges, including the construction of the highly substituted xanthone (B1684191) nucleus and the stereocontrolled formation of the appended ring systems. The general approach to designing a synthetic pathway involves breaking down the complex target molecule into simpler, commercially available starting materials. icj-e.org For the pentacyclic core of citreamicin η, a key strategic disconnection involves the late-stage formation of the xanthone structure. nih.gov

The planning for the synthesis of complex polycyclic antibiotics like citreamicins often involves creating a pipeline of chemical building blocks that can be assembled in a modular fashion. news-medical.net This approach allows for flexibility and the potential to generate various structural analogues.

The successful synthesis of the pentacyclic core of citreamicin η relied on the application of several advanced synthetic methods. nih.gov Key tactics included:

Regioselective Bromination: A crucial step involved the selective bromination of a vanillin (B372448) derivative, which is a substituted phenol. utexas.edu This allowed for the introduction of a handle for subsequent cross-coupling reactions.

Acetylide Coupling: The coupling of acetylides with hindered ketones was another critical transformation, enabling the construction of key carbon-carbon bonds within the molecular framework. nih.gov

Use of Internal Indicators: To overcome challenges in monitoring the progress of reactions involving strong bases, an internal indicator, 4-(Phenylazo)diphenylamine (PDA), was employed for the acetylide coupling step. utexas.edu

These methodologies represent significant progress in the synthesis of the core structure of the citreamicin family.

Divergent synthesis is a powerful strategy for generating a library of related compounds from a common intermediate. frontiersin.org In the context of the citreamicin family, a divergent approach could enable the efficient production of various analogues for structure-activity relationship (SAR) studies. sjtu.edu.cn

Strategies for the divergent synthesis of xanthones, the core of citreamicins, have been developed. nih.govresearchgate.netacs.org These methods often rely on a modular coupling of building blocks, where the reaction conditions can be tuned to produce different isomers. acs.org For example, a versatile strategy for preparing halogenated xanthones allows for the selective formation of different bromo-substituted heterocycles from the same precursors. acs.org These halogenated intermediates can then be further functionalized through reactions like Sonogashira couplings to introduce additional diversity. acs.org Such approaches could be adapted to the citreamicin scaffold to create a range of novel derivatives.

Advanced Synthetic Methodologies and Tactics

Design and Synthesis of Synthetic Analogues

The development of synthetic analogues of this compound is crucial for understanding its mechanism of action and for potentially improving its therapeutic properties. This involves both the rational design of new structures and the exploration of the surrounding chemical space.

The rational design of citreamicin analogues can be guided by SAR data from related natural products. For xanthones, it is known that substituents at specific positions (C-1, C-3, C-6, and C-8) and the presence of functional groups like prenyl, hydroxyl, furan, and pyran can significantly influence biological activity. researchgate.net

One approach to creating analogues is through semi-synthesis, which starts with a naturally produced compound. tapi.com For instance, the biosynthesis of citreamicin zeta, a demethylated precursor, can be stimulated in the producing organism, Micromonospora citrea, by using methylation inhibitors like sinefungin (B1681681) or aminopterin. nih.gov This provides a starting material that can be chemically modified to produce novel derivatives. nih.gov

Exploring the chemical space around the this compound core involves creating a diverse library of analogues to identify new compounds with potentially enhanced or novel biological activities. news-medical.net This can be achieved through a diversity-oriented synthesis approach, which aims to generate skeletal diversity. nih.gov

For polycyclic xanthones, a proof-of-concept platform is being developed to rapidly access a unique class of chemical building blocks and new compounds. news-medical.net This involves using dendralenes as chemical "glue" to assemble molecular fragments in a single step, which could be applied to create synthetic polycyclic xanthones that mimic natural analogues while possessing new mechanisms of action. news-medical.net

Genetic Basis and Engineering of Citreamicin Epsilon Production

Genomic Analysis of Producer Strains (Streptomyces spp.)

Citreamicin epsilon is a natural product that has been isolated from actinomycetes of the Streptomyces genus, notably Streptomyces vinaceus and Streptomyces caelestis. Genomic analysis has been a key strategy in elucidating the production of this antibiotic.

In one key study, a strain designated Streptomyces caelestis Aw99c, isolated from the Red Sea, was identified as a producer of this compound and the related compound citreamicin θ. rsc.orgresearchgate.net To investigate the biosynthetic machinery, researchers sequenced the draft genome of this strain. rsc.orgrsc.orgnih.gov This genomic-based approach allows for the direct identification of the genes responsible for producing the complex chemical structure of this compound, bypassing the need for traditional, more labor-intensive methods of genetic investigation. rsc.org The analysis of the S. caelestis Aw99c genome was fundamental in locating and characterizing the specific gene cluster involved in citreamicin biosynthesis. rsc.orgrsc.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Through genome mining of S. caelestis Aw99c, a large 48 kb biosynthetic gene cluster (BGC), designated the "cit" cluster, was identified and proposed to be responsible for citreamicin biosynthesis. rsc.orgrsc.org This cluster contains 51 distinct open reading frames (ORFs), which encode all the necessary enzymatic machinery for building the citreamicin scaffold and tailoring it to its final, biologically active form. rsc.orgrsc.org

The core of the citreamicin BGC is a type II polyketide synthase (PKS) system. rsc.orgrsc.org This is typical for the production of aromatic polyketides. rsc.org The minimal PKS required to assemble the polyketide backbone is encoded by three key genes within the cluster:

cit-40 : encoding the polyketide beta-ketoacyl synthase alpha subunit (KSα)

cit-41 : encoding the polyketide beta-ketoacyl synthase beta subunit (KSβ)

cit-33 : encoding the acyl carrier protein (ACP) rsc.org

Beyond the core PKS genes, the cluster is rich with genes encoding tailoring enzymes that modify the initial polyketide chain through cyclization, oxidation, and other chemical transformations. The highly oxidized nature of the citreamicin structure is reflected in the genome, with the identification of four monooxygenase genes and three oxidoreductase genes within the BGC. rsc.org The cluster also contains genes predicted to be involved in regulation and transport of the antibiotic. rsc.org

A selection of genes identified in the citreamicin biosynthetic gene cluster and their putative functions are detailed below.

| Gene | Putative Function | Role in Biosynthesis |

| cit-40 | Polyketide beta-ketoacyl synthase alpha (KSα) | Core PKS; chain elongation |

| cit-41 | Polyketide beta-ketoacyl synthase beta (KSβ) | Core PKS; chain elongation |

| cit-33 | Acyl carrier protein (ACP) | Core PKS; shuttles building blocks |

| cit-45 | Monooxygenase | Tailoring; oxidation reactions |

| cit-47 | Monooxygenase | Tailoring; oxidation reactions |

| cit-48 | Monooxygenase | Tailoring; oxidation reactions |

| cit-51 | Monooxygenase | Tailoring; oxidation reactions |

| cit-34 | Oxidoreductase | Tailoring; reduction reactions |

| cit-44 | Oxidoreductase | Tailoring; reduction reactions |

| cit-46 | Oxidoreductase | Tailoring; reduction reactions |

| cit-2 | Regulator | Control of gene expression |

| cit-23 | Regulator | Control of gene expression |

| cit-32 | Regulator | Control of gene expression |

This table is based on data from the analysis of the citreamicin gene cluster in S. caelestis Aw99c. rsc.orgrsc.org

Genetic Manipulation for Biosynthetic Pathway Elucidation and Optimization

Genetic manipulation is a powerful tool for both understanding and improving the production of natural products like this compound. nih.gov Methodologies include expressing the biosynthetic genes in a new host and directly engineering the producer strain. frontiersin.orgijoear.comebsco.com

Heterologous expression involves transferring the entire BGC from the native producer into a more tractable host organism. wikipedia.org This technique is invaluable for several reasons: it can be used to confirm the function of a newly identified BGC, to overcome production difficulties in the native strain (such as slow growth or complex genetic regulation), and to create a platform for generating novel derivatives of the compound. frontiersin.orgwikipedia.org

Streptomyces species, such as Streptomyces lividans or Streptomyces coelicolor, are often used as heterologous hosts for expressing BGCs from other actinomycetes. nih.govfrontiersin.org This is because they possess the necessary metabolic precursors and cellular machinery to correctly fold and express the complex enzymes, like PKS systems, involved in antibiotic production. frontiersin.org While the direct heterologous expression of the complete this compound BGC has not been detailed in available research, this approach remains a key strategy for future studies aimed at confirming the cluster's function and for pathway engineering efforts. nih.gov

Genetic engineering of the native producer strain is another critical strategy for improving the yield of a desired metabolite. ijoear.comlongdom.org Several approaches can be employed to enhance the production of this compound in Streptomyces. One common method involves overexpressing pathway-specific positive regulatory genes. As seen in the "cit" cluster, genes like cit-2, cit-23, and cit-32 are predicted to be regulators. rsc.org Increasing the expression of these genes can lead to the upregulation of the entire biosynthetic pathway, resulting in higher product titers. The use of strong, constitutive promoters to drive the expression of such regulators is a widely used technique in Streptomyces engineering. frontiersin.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like citreamicin epsilon. nih.gov It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govacs.org

The complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.orgemerypharma.com

1D NMR: The 1D ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical shifts, which are influenced by their hybridization and bonding to electronegative atoms. libretexts.org For a molecule with the complexity of this compound (C₃₀H₂₅NO₁₁), these spectra can be crowded, necessitating 2D NMR for unambiguous assignments. acs.org

A representative table of expected ¹³C NMR chemical shifts for the core structure of this compound is presented below, based on its known structure and general chemical shift ranges for similar functional groups. libretexts.orgnih.gov

| Atom Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 220 |

| Aromatic/Olefinic (C=C) | 110 - 160 |

| sp³ Carbons bonded to Oxygen/Nitrogen | 50 - 90 |

| sp³ Carbons (Aliphatic) | 10 - 50 |

2D NMR: To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. ucsb.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for connecting different spin systems and piecing together the entire molecular structure. emerypharma.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, the complex polycyclic structure of this compound can be definitively elucidated. acs.org

Isotopic labeling studies are instrumental in unraveling the biosynthetic pathways of natural products like this compound, which is a polyketide. cdnsciencepub.comresearchgate.net By feeding the producing organism, such as Streptomyces species, with precursors enriched with stable isotopes like ¹³C and ¹⁸O, the origin of each atom in the final molecule can be traced. nih.govcdnsciencepub.com

For instance, feeding experiments with [1-¹³C, ¹⁸O₂]-acetate or other short-chain carboxylic acids allow researchers to determine which oxygen atoms in the this compound structure are derived from the carboxyl groups of the acetate (B1210297) extenders and which are introduced later by oxidation reactions. cdnsciencepub.comd-nb.info When a ¹³C- and ¹⁸O-labeled acetate unit is incorporated into the polyketide chain, the ¹⁸O atom will cause a small upfield shift (typically 0.01-0.05 ppm) in the ¹³C NMR signal of the directly attached carbon. cdnsciencepub.com The observation of these isotope shifts provides direct evidence for the intact incorporation of C-O bonds from the precursors, offering profound insights into the mechanisms of polyketide chain assembly and subsequent tailoring reactions. cdnsciencepub.comresearchgate.net This technique has been successfully applied to decipher the biosynthesis of numerous complex polyketides, including granaticin and lasalocid (B1674520) A. cdnsciencepub.com

1D and 2D NMR for Structure Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight and elemental composition, as well as enabling quantitative studies of its biological effects. ucsf.edu

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically < 5 ppm). mdpi.comepo.org This level of precision allows for the unambiguous determination of the elemental composition. For citreamicin ε, HRMS analysis yielded an exact mass of 594.1001 for the sodium adduct ([M+Na]⁺), corresponding to a molecular formula of C₃₀H₂₁NO₁₁, which has a calculated exact mass of 594.1012 for the sodium adduct. acs.org

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₂₅NO₁₁ | nih.gov |

| Molecular Weight | 575.5 g/mol | nih.gov |

| Observed [M+Na]⁺ (HRMS) | 594.1001 | acs.org |

| Calculated [M+Na]⁺ | 594.1012 | acs.org |

Mass spectrometry-based proteomics can be used to investigate the molecular mechanisms underlying the biological activity of this compound. Isobaric tags for relative and absolute quantitation (iTRAQ) is a powerful technique that allows for the simultaneous identification and quantification of proteins in multiple samples. sdsu.edu In a study comparing the effects of two diastereomers, citreamicin ε A and citreamicin ε B, on PtK2 cells, iTRAQ-based quantitative proteomics was employed. cdnsciencepub.com

In this approach, peptides from control and treated cell lysates are labeled with different isobaric tags. sdsu.edu Upon fragmentation in the mass spectrometer, these tags generate unique reporter ions, the intensities of which are proportional to the abundance of the peptide (and thus the protein) in each sample. sdsu.edu This allows for the identification of differentially expressed proteins upon treatment with the compounds. The study on citreamicin ε identified numerous proteins with altered expression levels, providing insights into the cellular pathways affected, such as the NF-κB pathway. cdnsciencepub.com

Below is a table summarizing the findings of the iTRAQ-based proteomic analysis of cells treated with citreamicin ε A and B.

| Treatment | Total Proteins Identified | Significantly Changed Proteins | Key Pathway Affected |

| Citreamicin ε A | 1079 | 103 | NF-κB pathway (induced activation) |

| Citreamicin ε B | 1079 | 94 | NF-κB pathway |

High-Resolution Mass Spectrometry for Molecular Formula Determination

Chromatographic Purification Methodologies (e.g., Countercurrent Chromatography, HPLC)

The isolation and purification of this compound from the fermentation broth of Streptomyces species is a critical step for its characterization and further studies. This typically involves a multi-step chromatographic process. acs.org

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix. aocs.orglabcluster.com This technique is particularly well-suited for the initial fractionation of crude extracts, as it minimizes irreversible adsorption and sample degradation. aocs.org The separation is based on the differential partitioning of compounds between two immiscible liquid phases. aocs.org In the purification of citreamicin ε, an ethyl acetate extract of the fermentation broth was first fractionated using countercurrent partition chromatography, which successfully separated the active components into two main fractions. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds. labcluster.comhplc.eu Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is commonly used for the purification of moderately polar compounds like this compound. labcluster.comhplc.eu Following the initial fractionation by CCC, the active fractions containing citreamicin ε were further purified by reversed-phase HPLC to yield the pure compound. acs.org The use of HPLC ensures high purity, which is essential for accurate spectroscopic analysis and biological testing. labcluster.com

Computational and Theoretical Modeling in Citreamicin Epsilon Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of citreamicin epsilon, molecular docking studies are crucial for understanding its mechanism of action by identifying its potential protein targets and elucidating the specific interactions that govern its binding affinity. researchgate.net

These studies involve the generation of multiple possible conformations of this compound and positioning them within the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, helping to identify the most likely binding mode. researchgate.net The reliability of molecular docking heavily depends on the accuracy of this scoring function. researchgate.net

Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand (this compound) and the amino acid residues of the protein's binding pocket. For instance, a systematic analysis of protein-ligand interactions in the Protein Data Bank (PDB) revealed the prevalence and geometric preferences of various interaction types, which can inform the interpretation of docking results for this compound. rsc.org While hydrophobic interactions are often enriched in high-efficiency ligands, polar interactions are more prominent in fragment-like inhibitors. rsc.org

By understanding these interactions at an atomic level, researchers can gain insights into the structure-activity relationship of this compound, which is essential for designing more potent derivatives. Computational tools like iCn3D can be used to visualize and analyze these complex interactions in three dimensions. nih.gov

Homology Modeling and Protein Structure Prediction

When the experimental three-dimensional structure of a protein target for this compound is unavailable, homology modeling provides a powerful tool to generate a reliable model. This method relies on the principle that proteins with similar sequences adopt similar structures. yasara.org The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. yasara.org

The accuracy of the resulting model is highly dependent on the percentage of sequence identity between the target and the template. Generally, a sequence identity above 30% is required to produce a useful model. Several automated servers and software packages, such as SWISS-MODEL and YASARA, are available for homology modeling. yasara.orgexpasy.org These tools typically involve a multi-step process that includes template selection, target-template alignment, model building, and model refinement. yasara.org

Table 1: Key Steps in Homology Modeling

| Step | Description |

| Template Recognition and Selection | Searching the Protein Data Bank (PDB) for proteins with sequence similarity to the target. |

| Alignment | Aligning the target sequence with the template sequence(s). |

| Model Building | Building the 3D model of the target protein based on the alignment with the template structure. |

| Loop Modeling | Modeling the regions of the target protein that do not align with the template (loops). |

| Side-Chain Modeling | Placing the side chains of the amino acids onto the backbone of the modeled protein. |

| Model Refinement and Validation | Optimizing the geometry of the model and assessing its quality using various validation tools. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of this compound at the atomic level. rsc.org These methods, based on the principles of quantum mechanics, can provide detailed information about the molecule's geometry, electronic properties, and potential reaction pathways. rsc.orgyoutube.com

By calculating the distribution of electrons within the molecule, researchers can identify regions that are more likely to participate in chemical reactions. arxiv.org For example, understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic character. This information is crucial for predicting how this compound might interact with its biological targets.

Quantum chemical calculations can also be used to study the energetics of different conformations of this compound and to model the transition states of potential reactions it may undergo. mdpi.com This can help in understanding its stability and metabolic fate. The accuracy of these calculations depends on the level of theory and the basis set used. mdpi.com While computationally intensive, these methods offer a powerful approach to complement experimental studies and provide a deeper understanding of the chemical properties of this compound. arxiv.org

Bioinformatic Tools for Natural Product Classification and Discovery

Bioinformatic tools play a pivotal role in the classification and discovery of natural products like this compound. rsc.org These tools leverage the vast amount of genomic and metabolomic data to identify novel compounds and the biosynthetic gene clusters (BGCs) responsible for their production. frontiersin.orguni-tuebingen.de

Natural products are categorized based on their chemical structure and biosynthetic pathways. naturalproducts.net this compound, for example, is classified as a polyketide. naturalproducts.net Databases such as the Natural Products Atlas serve as repositories for this information, allowing for large-scale analysis and classification. nih.gov

Application of Deep Learning in Natural Product Classification

Deep learning, a subset of machine learning, has emerged as a powerful tool for the classification of natural products. researchgate.net Deep neural network-based tools like NPClassifier can automatically classify natural products based on their chemical structures. bio.tools These models are trained on large datasets of known natural products and can learn to recognize the structural features that are characteristic of different chemical classes. plos.org

Furthermore, deep learning models can be used to predict the biological activity of natural products. By training a model on a dataset of compounds with known activities, it is possible to predict the potential therapeutic uses of new compounds like this compound. rsc.org This approach can significantly accelerate the drug discovery process by prioritizing compounds for further experimental testing. chemrxiv.orgrsc.org

Genome and Metabolome Mining Efforts

Genome mining involves the computational analysis of microbial genomes to identify BGCs that may produce novel natural products. nih.govdzif.de The revolution in next-generation sequencing has made a vast number of microbial genomes available, revealing a huge potential for the discovery of new bioactive compounds. uni-tuebingen.de It is estimated that even well-studied genera like Streptomyces can produce many more compounds than have been isolated under laboratory conditions. uni-tuebingen.de

Bioinformatic tools are used to scan these genomes for sequences that are homologous to known biosynthetic genes. nih.gov By identifying novel BGCs, researchers can then use various strategies, such as heterologous expression, to produce the corresponding natural products. nih.gov This approach has the potential to uncover a wealth of new chemical diversity, including novel analogs of this compound with potentially improved properties. acs.org

Molecular Mechanisms of Antibiotic Resistance Relevant to Citreamicin Epsilon

Target Modification and Inactivation

One of the most effective ways bacteria develop resistance is by altering the specific molecular site that an antibiotic targets. reactgroup.org This mechanism prevents or reduces the binding of the drug to its target, rendering the antibiotic ineffective. frontiersin.org Such changes typically arise from spontaneous mutations in the bacterial genes that code for the target molecule. reactgroup.org

For an antibiotic to work, it must bind to a specific target molecule with high precision. Even minor alterations to this target can significantly disrupt this interaction. frontiersin.org Common examples of target modification include:

Ribosomal Alteration : Many antibiotics target the bacterial ribosome to inhibit protein synthesis. Mutations in the ribosomal RNA (rRNA) or ribosomal proteins can confer resistance. For instance, resistance to macrolides like clarithromycin (B1669154) is often linked to mutations in the 23S rRNA gene. nih.govresearchgate.net

Enzyme Modification : For antibiotics that target essential enzymes, mutations in the genes encoding these enzymes can lead to structural changes that prevent the antibiotic from binding. Resistance to fluoroquinolones, for example, arises from mutations in the gyrA gene, which encodes a subunit of DNA gyrase. nih.gov Similarly, resistance to rifampin is associated with mutations in the rpoB gene, which codes for a subunit of RNA polymerase. nih.gov

While the precise molecular target of Citreamicin epsilon has not been definitively identified in the available research, it is plausible that bacteria could develop resistance by modifying its eventual target through genetic mutation.

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel toxic substances, including antibiotics, from the cell's interior. reactgroup.org This process lowers the intracellular concentration of the antibiotic to sub-lethal levels, allowing the bacterium to survive and grow. reactgroup.org Overexpression of these pumps is a common mechanism leading to multidrug resistance (MDR), as many pumps can recognize and transport a wide variety of compounds. nih.gov

Bacteria can possess several types of efflux pumps, which are often categorized into superfamilies based on their structure and energy source.

| Efflux Pump Superfamily | Energy Source | Description | Examples |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | A large and diverse group of secondary transporters found in numerous organisms. | NorA (S. aureus) |

| Resistance-Nodulation-Cell Division (RND) Family | Proton Motive Force | Primarily found in Gram-negative bacteria, these form tripartite systems that span both the inner and outer membranes. | AcrAB-TolC (E. coli) |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | A large family of primary transporters that use the energy from ATP to drive the transport of various substrates. | MsbA (E. coli) |

| Small Multidrug Resistance (SMR) Family | Proton Motive Force | Composed of small proteins that typically function as dimers. | EmrE (E. coli) |

| Multidrug and Toxic Compound Extrusion (MATE) Family | Sodium Ion or Proton Gradient | Transport a wide range of cationic drugs and other toxic compounds. | NorM (V. parahaemolyticus) |

This compound belongs to the xanthone (B1684191) class of chemical compounds. Research on other xanthone derivatives has shown that they can be involved with efflux pump systems. nih.govnih.gov Some studies have investigated xanthones as potential efflux pump inhibitors, suggesting that the xanthone structure is recognized by these pumps. nih.govresearchgate.netmdpi.com This implies that active efflux is a likely mechanism of resistance that bacteria could employ against this compound. nih.gov For instance, studies have explored the interaction of xanthones with the AcrAB-TolC pump in Gram-negative bacteria and the NorA pump in Staphylococcus aureus. nih.govnih.gov

Enzymatic Degradation and Modification of Antibiotics

Another primary resistance strategy involves the production of enzymes that chemically alter or destroy the antibiotic molecule. reactgroup.org This inactivation renders the drug harmless to the bacterium.

There are two main types of enzymatic resistance:

Enzymatic Degradation : This involves the irreversible destruction of the antibiotic's core structure. The most well-known example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring that is critical to the activity of penicillins and cephalosporins, deactivating them. frontiersin.org

Enzymatic Modification : This strategy involves the transfer of a chemical group (such as an acetyl, phosphate, or adenyl group) to the antibiotic molecule. This modification interferes with the drug's ability to bind to its target. frontiersin.org For example, aminoglycoside antibiotics can be inactivated by enzymes that add these chemical moieties.

While there is extensive research on enzymatic degradation for many classes of antibiotics, specific enzymes that degrade or modify this compound have not been identified in the reviewed scientific literature. However, given the complexity of its polycyclic xanthone structure, it is conceivable that bacteria could evolve or acquire enzymes capable of performing such modifications as a means of resistance.

Genetic Mutations Conferring Resistance

The development of antibiotic resistance is fundamentally a process of evolution driven by genetic changes. reactgroup.org Spontaneous mutations in a bacterium's DNA can give rise to the resistance mechanisms described above. nih.gov If a bacterium acquires a mutation that provides a survival advantage in the presence of an antibiotic, it will be "selected" for, meaning it is more likely to survive and reproduce, passing the resistance gene to its offspring. reactgroup.org

The frequency of spontaneous mutations is generally low, often estimated to be around one in every 10⁸ to 10⁹ cell divisions. nih.gov However, in a large bacterial population, such mutations can readily occur. nih.gov These mutations can lead to resistance in several ways:

Target Alteration : A point mutation in a gene can change a single amino acid in the target protein, preventing the antibiotic from binding. nih.gov

Regulatory Gene Mutation : Mutations in regulatory genes can increase the expression of other genes, such as those encoding efflux pumps. For example, mutations in the promoter region of the ampC gene can lead to the overproduction of β-lactamase. elifesciences.org

Transport Protein Mutation : Changes in genes that code for transport systems, like porin channels in Gram-negative bacteria, can decrease the influx of an antibiotic into the cell. reactgroup.org

Efflux Pump Mutation : Mutations in the genes that code for efflux pumps, such as acrB in E. coli, can enhance the pump's ability to expel antibiotics. elifesciences.org

The known mechanisms of antibiotic resistance in bacteria are almost all due to mutations in chromosomal genes or the acquisition of resistance genes via horizontal gene transfer. nih.gov Therefore, any resistance developed against this compound would ultimately be traceable to specific genetic mutations that either alter the drug's target, enhance its efflux, or lead to its enzymatic inactivation.

Q & A

Q. What are the established experimental models for studying Citreamicin epsilon's cytotoxic mechanisms?

this compound's cytotoxicity is typically studied using cell lines such as PtK2 (rat kangaroo kidney epithelial cells) . Methodologies include:

- Cytotoxic activity assays : Measure apoptosis via caspase-3 activation, DNA fragmentation, and ROS levels.

- Proteomic profiling : iTRAQ-based quantitative analysis coupled with 2D-LC-MS/MS to identify differentially expressed proteins .

- Mitochondrial involvement : Assess Mcl-1 downregulation and mitochondrial membrane potential changes.

Q. How are this compound diastereomers (e.g., εA and εB) isolated and characterized?

- Purification : Chromatographic separation (e.g., HPLC) based on stereochemical differences.

- Characterization : NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation.

- Functional validation : Comparative proteomics and pathway analysis to distinguish bioactivity between diastereomers .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare ROS levels or apoptosis rates across treatment groups.

- Survival analysis : Kaplan-Meier plots for in vivo toxicity studies.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound's apoptotic pathways across studies?

- Controlled variable analysis : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability.

- Multi-omics integration : Combine proteomic, transcriptomic, and metabolomic datasets to resolve pathway conflicts.

- Knockout/knockdown models : Validate caspase-3 dependency using CRISPR-Cas9-modified cell lines .

Q. What experimental designs mitigate confounding factors in proteomic studies of this compound?

- Time-course experiments : Capture dynamic protein expression changes at multiple time points.

- Internal controls : Use stable isotope labeling (SILAC) to normalize technical variability.

- Blinded analysis : Separate data acquisition and interpretation teams to reduce bias .

Q. How can researchers optimize the FINERMAPS framework for formulating hypotheses about this compound's NF-κB modulation?

- Feasibility : Ensure access to specialized equipment (e.g., flow cytometers for NF-κB reporter assays).

- Novelty : Investigate understudied post-translational modifications (e.g., phosphorylation of IκBα).

- Relevance : Link findings to therapeutic applications, such as overcoming chemoresistance in cancer .

Q. What methodologies address reproducibility challenges in synthesizing this compound analogs?

- Stepwise documentation : Record reaction conditions (temperature, solvent purity) in detail.

- Collaborative validation : Share synthetic protocols with independent labs for cross-verification.

- QC/QA alignment : Follow CITAC/EURACHEM guidelines for analytical method validation (e.g., HPLC purity thresholds ≥98%) .

Data Interpretation and Reporting

Q. How should researchers handle outliers in cytotoxicity datasets for this compound?

- Grubbs' test : Statistically identify significant outliers.

- Root-cause analysis : Investigate technical errors (e.g., pipetting inaccuracies) or biological variability (e.g., cell cycle synchronization).

- Transparent reporting : Disclose outlier exclusion criteria in supplementary materials .

Q. What strategies ensure robust pathway annotation in proteomic studies of this compound?

Q. How can researchers align this compound studies with FAIR data principles?

- Metadata standardization : Adopt MIAME (Minimum Information About a Microarray Experiment) or MIAPE (Mass Spectrometry) guidelines.

- Public repositories : Deposit raw datasets in platforms like PRIDE or MetaboLights.

- Ethical compliance : Address data privacy and intellectual property concerns in collaborative projects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。